
N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide, also known as PTA, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. Its unique chemical structure and properties make it a promising candidate for drug development and other research applications. In
Mecanismo De Acción
The mechanism of action of N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to inhibit the activation of NF-kB, a transcription factor involved in immune responses. N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide has also been found to inhibit the replication of viruses by targeting various viral proteins.
Biochemical and Physiological Effects:
N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and to inhibit the activity of various enzymes involved in inflammation. N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide has been found to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It has also been shown to have low toxicity and good stability in various conditions. However, N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide has some limitations for lab experiments. It is a relatively complex molecule that requires expertise in organic synthesis to produce. In addition, N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide has not been extensively studied in humans, and its safety and efficacy in clinical settings are not fully understood.
Direcciones Futuras
There are several future directions for research on N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide. One area of research is the development of N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide-based drugs for the treatment of various diseases, including cancer and viral infections. Another area of research is the investigation of the molecular mechanisms of N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide's action and its interactions with various cellular targets. In addition, further studies are needed to understand the safety and efficacy of N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide in clinical settings and to optimize its synthesis and formulation for various applications.
Conclusion:
N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide is a promising chemical compound that has been extensively studied for its potential applications in various scientific fields. Its unique chemical structure and properties make it a promising candidate for drug development and other research applications. Further research is needed to fully understand the molecular mechanisms of N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide's action and to optimize its synthesis and formulation for various applications.
Métodos De Síntesis
The synthesis of N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-bromo-5-phenylpyrimidine with potassium thioacetate to form 2-(2-thienyl)thioacetamide. The second step involves the reaction of 2-(2-thienyl)thioacetamide with 2-bromoacetophenone to form N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide. The synthesis method has been optimized to produce high yields of N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide with good purity.
Aplicaciones Científicas De Investigación
N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to be effective against various viruses, including HIV and herpes simplex virus.
Propiedades
IUPAC Name |
N-(2-phenylpyrimidin-5-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15(9-14-7-4-8-21-14)19-13-10-17-16(18-11-13)12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNWNGNZFBOMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylpyrimidin-5-YL)-2-(thiophen-2-YL)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


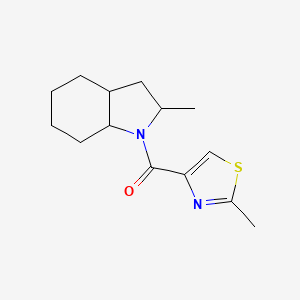
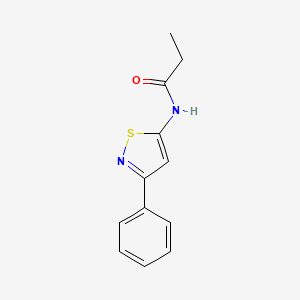
![2-[(2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-piperidin-1-ylpropan-1-one](/img/structure/B7563461.png)
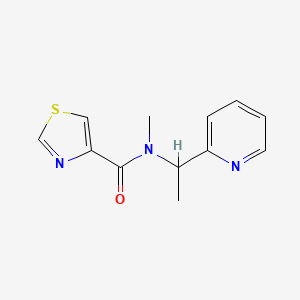
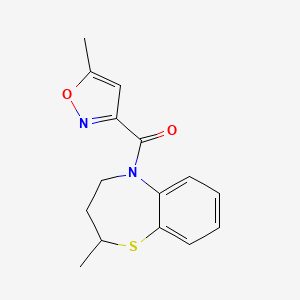
![4-(6-Methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-carbonyl)benzamide](/img/structure/B7563481.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate](/img/structure/B7563490.png)
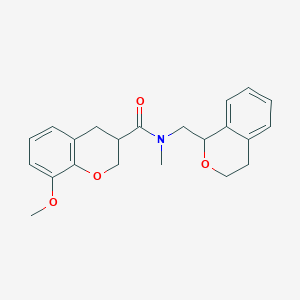
![N-[3-(dimethylamino)propyl]-6-(4-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563501.png)

![1-[4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]-3-(pyridin-3-ylmethyl)urea](/img/structure/B7563509.png)
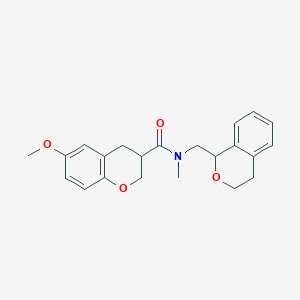
![6-(1-ethylpyrazol-3-yl)-2-methyl-N-[3-(2-methylphenoxy)propyl]pyrimidin-4-amine](/img/structure/B7563523.png)